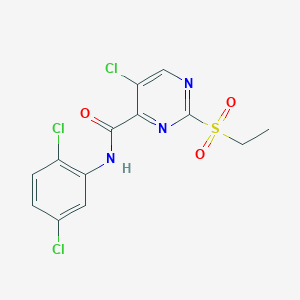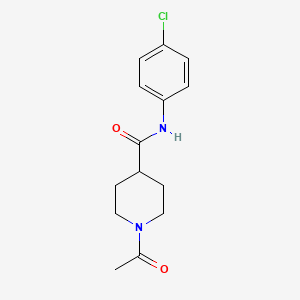![molecular formula C21H23NO3 B5431942 methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)
methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate, also known as TBBPA-MPE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TBBPA-MPE is a derivative of 4-tert-butylphenyl salicylate, which is widely used in sunscreen and cosmetic products.
Mecanismo De Acción
The mechanism of action of methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant activities. This compound has also been shown to modulate the expression of certain genes involved in cancer and inflammation, suggesting that it may have a broad range of therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate is its relatively simple synthesis method, which allows for large-scale production. However, this compound is also known to be highly sensitive to light and air, which can limit its stability and reproducibility in lab experiments.
Direcciones Futuras
There are several future directions for research on methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate, including:
1. Further investigation of its mechanisms of action in cancer and inflammation.
2. Development of new therapeutic agents based on this compound.
3. Exploration of its potential applications in materials science, such as in the development of new sensors and imaging agents.
4. Investigation of its potential toxicity and safety profile in vivo.
5. Optimization of its synthesis method to improve its stability and reproducibility in lab experiments.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. While much remains to be learned about its mechanisms of action and potential therapeutic applications, this compound represents an exciting area of research with promising future directions.
Métodos De Síntesis
Methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzoyl chloride with 3-phenylacrylic acid, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained through purification and crystallization procedures.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and bioimaging. In drug discovery, this compound has been shown to exhibit promising anti-cancer and anti-inflammatory activities, making it a potential candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
methyl (Z)-2-[(4-tert-butylbenzoyl)amino]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)17-12-10-16(11-13-17)19(23)22-18(20(24)25-4)14-15-8-6-5-7-9-15/h5-14H,1-4H3,(H,22,23)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNTYKQQYGCEHQ-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,6aS*)-5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431862.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431885.png)
![2-(4-ethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5431899.png)
![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![N-benzyl-2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline hydrochloride](/img/structure/B5431923.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)

![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)
